(4-(2-Benzoylbenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
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Description
(4-(2-Benzoylbenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C26H26N4O3 and its molecular weight is 442.519. The purity is usually 95%.
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Mechanism of Action
The compound’s mode of action would depend on its specific targets. It might bind to these targets, altering their function and leading to changes in cellular processes . The specific biochemical pathways affected would depend on the nature of these targets.
In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) would influence the compound’s bioavailability . The compound’s chemical structure and properties, such as its solubility and stability, would play a role in these processes.
The result of the compound’s action would be changes at the molecular and cellular level, potentially leading to observable physiological effects. These could include inhibition or activation of certain cellular processes, depending on the nature of the compound’s targets .
Finally, environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Biological Activity
The compound (4-(2-Benzoylbenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a novel piperazine derivative that has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions that incorporate both piperazine and tetrahydropyrazolo derivatives. The general synthetic route includes:
- Formation of the Piperazine Derivative : Starting from commercially available piperazine compounds, the benzoyl groups are introduced through acylation reactions.
- Tetrahydropyrazolo Formation : The tetrahydropyrazolo moiety is synthesized via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Final Coupling Reaction : The two fragments are coupled using standard coupling agents to yield the final compound.
The compound exhibits its biological activity primarily through modulation of the P2X7 receptor , a ligand-gated ion channel involved in various inflammatory processes. This receptor is activated by ATP and plays a crucial role in immune responses and neuroinflammation.
- P2X7 Receptor Modulation : Research indicates that piperazine derivatives can act as antagonists at the P2X7 receptor, potentially reducing excessive inflammatory responses associated with conditions such as chronic pain and neurodegenerative diseases .
- Neuroprotective Effects : Studies suggest that compounds similar to this compound may protect neuronal cells from apoptosis induced by neurotoxic agents .
Case Studies
Several preclinical studies have evaluated the efficacy of related compounds:
- Pain Models : In animal models of neuropathic pain, piperazine derivatives demonstrated significant analgesic effects when administered at specific dosages (e.g., 1 mg/kg) .
- Inflammatory Models : The compound's ability to modulate cytokine release has been tested in models of inflammation, showing reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Table 1: Biological Activity Summary
Properties
IUPAC Name |
phenyl-[2-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl]phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c31-24(19-8-2-1-3-9-19)21-11-4-5-12-22(21)25(32)28-14-16-29(17-15-28)26(33)23-18-20-10-6-7-13-30(20)27-23/h1-5,8-9,11-12,18H,6-7,10,13-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSAHPSSINEZBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4C(=O)C5=CC=CC=C5)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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